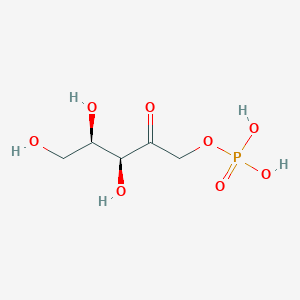
D-Xylulose 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Xylulose 1-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H11O8P and its molecular weight is 230.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Studies
D-Xylulose 1-phosphate serves as an important substrate in various metabolic pathways. Its role in the methylerythritol phosphate (MEP) pathway is particularly notable, as it contributes to the biosynthesis of isoprenoid precursors, such as isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These compounds are essential for the production of terpenoids, which are significant for plant secondary metabolism .
Table 1: Key Pathways Involving this compound
| Pathway | Role of this compound |
|---|---|
| Pentose Phosphate Pathway | Intermediate for nucleotide synthesis |
| Methylerythritol Phosphate | Precursor for isoprenoid biosynthesis |
| Glycolysis | Involved in carbohydrate metabolism |
Therapeutic Potential
Research indicates that this compound may have therapeutic applications due to its involvement in metabolic processes. For instance, studies have shown that manipulating DXPS activity can affect the levels of isoprenoids, which are linked to various biological functions and health benefits . Additionally, compounds derived from pathways involving this compound have been explored for their potential anti-infective properties, particularly against pathogens like Mycobacterium tuberculosis .
Biotechnological Applications
This compound has implications in biotechnology, especially concerning microbial fermentation processes. The compound can serve as a substrate for engineered microorganisms to produce valuable biochemicals. For example, the use of genetically modified strains capable of utilizing this compound can enhance the production of biofuels and biopolymers .
Table 2: Biotechnological Applications of this compound
| Application | Description |
|---|---|
| Biofuel Production | Utilization by engineered microbes for ethanol production |
| Biopolymer Synthesis | Production of polyhydroxyalkanoates from X1P |
| Metabolic Engineering | Enhancing yields of valuable metabolites |
Case Study 1: Role in Plant Metabolism
In a study involving Arabidopsis thaliana, it was demonstrated that upregulation of DXPS significantly increased levels of isoprenoids, showcasing the importance of this compound in plant metabolism . This research highlights how manipulating this pathway can lead to enhanced production of valuable metabolites used in pharmaceuticals and agriculture.
Case Study 2: Anti-Infective Research
A study focused on developing inhibitors targeting DXPS from Mycobacterium tuberculosis utilized structural insights gained from crystallography studies. The findings indicated that specific modifications to D-Xylulose derivatives could lead to more effective inhibitors against this pathogen, emphasizing the therapeutic potential of compounds related to this compound .
Eigenschaften
CAS-Nummer |
2547-08-2 |
|---|---|
Molekularformel |
C5H11O8P |
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
[(3S,4R)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5+/m1/s1 |
InChI-Schlüssel |
NBOCCPQHBPGYCX-WUJLRWPWSA-N |
SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Isomerische SMILES |
C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Synonyme |
L-threo-pentulose 1-phosphate xylulose-1-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















